Ethyl pentafluoropropionate
Overview
Description
Ethyl pentafluoropropionate is a fluorinated ester compound with the molecular formula C5H5F5O2 and a molecular weight of 192.08 g/mol . It is a colorless to almost colorless liquid with a boiling point of 75-76°C and a density of 1.299 g/mL at 25°C . This compound is known for its high reactivity and is used in various chemical syntheses and industrial applications .
Preparation Methods
Ethyl pentafluoropropionate can be synthesized through several methods. One common synthetic route involves the reaction of pentafluoropropionic acid with ethanol in the presence of a catalyst . The reaction typically occurs under reflux conditions, and the product is purified through distillation . Industrial production methods often involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Ethyl pentafluoropropionate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form pentafluoropropanol.
Oxidation Reactions: It can be oxidized to form pentafluoropropionic acid.
Common reagents used in these reactions include strong bases for substitution reactions, reducing agents like lithium aluminum hydride for reduction, and oxidizing agents such as potassium permanganate for oxidation . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Ethyl pentafluoropropionate has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which ethyl pentafluoropropionate exerts its effects involves its high reactivity due to the presence of multiple fluorine atoms. These fluorine atoms increase the compound’s electrophilicity, making it highly reactive towards nucleophiles . The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Ethyl pentafluoropropionate can be compared with other fluorinated esters such as:
Ethyl trifluoroacetate: Similar in structure but with fewer fluorine atoms, making it less reactive.
Mthis compound: Similar in reactivity but with a different alkyl group.
Pentafluoropropionic anhydride: More reactive due to the presence of an anhydride group.
This compound is unique due to its balance of reactivity and stability, making it suitable for a wide range of applications .
Properties
IUPAC Name |
ethyl 2,2,3,3,3-pentafluoropropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F5O2/c1-2-12-3(11)4(6,7)5(8,9)10/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOFMRQAMAZKQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2059980 | |
Record name | Ethyl perfluoropropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2059980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
426-65-3 | |
Record name | Ethyl 2,2,3,3,3-pentafluoropropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=426-65-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanoic acid, 2,2,3,3,3-pentafluoro-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000426653 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanoic acid, 2,2,3,3,3-pentafluoro-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethyl perfluoropropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2059980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl pentafluoropropionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.404 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What role does Ethyl Pentafluoropropionate play in the synthesis of fluorinated organic compounds, as highlighted in the research?
A1: this compound serves as a reagent in the synthesis of 1-fluoroaryl-1,3-diketones []. The research demonstrates its use in reactions with methyl 1-fluoroaryl ketone in the presence of sodamide. This process leads to the formation of the desired diketone product. Additionally, the research highlights the use of this compound in the direct synthesis of pentafluoroethyl copper (CuC2F5) []. This copper reagent is valuable for introducing the pentafluoroethyl (C2F5) group into other molecules, as demonstrated by its successful application in pentafluoroethylation reactions with arylboronic acids and aryl bromides.
Q2: Can you elaborate on the significance of using this compound as a source for the C2F5 group, as mentioned in the second research paper?
A2: this compound is highlighted as an economical and readily available source for the C2F5 group []. The direct synthesis of CuC2F5 from this compound offers advantages in terms of cost-effectiveness and operational simplicity compared to other methods. The high yield obtained in the synthesis further underscores the practicality and efficiency of using this compound for this purpose. This approach provides a valuable tool for incorporating the C2F5 group, which can significantly influence the properties of organic molecules, making them relevant for various applications, including pharmaceutical and materials science.
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